![molecular formula C9H14O2 B14418636 8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 81842-08-2](/img/structure/B14418636.png)
8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-1,4-dioxaspiro[45]dec-6-ene is an organic compound with the molecular formula C9H14O2 It belongs to the class of spiro compounds, which are characterized by having two or more rings connected through a single common atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene can be achieved through several methods. One common approach involves the dichlorovinylation of an enolate, followed by cyclization. The reaction typically requires anhydrous conditions and the use of reagents such as diisopropylamine, butyllithium, and trichloroethylene . The process involves multiple steps, including the formation of lithium diisopropylamide, addition of the enolate, and subsequent cyclization to form the spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spiro compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in the formation of new spiro compounds with different functional groups.
Applications De Recherche Scientifique
8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene exerts its effects involves its interaction with molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]dec-7-ene: A similar spiro compound with a different substitution pattern.
8-Methylene-1,4-dioxaspiro[4.5]decane: Another spiro compound with a methylene group instead of a methyl group.
1,4-Dioxaspiro[4.5]dec-7-en-8-yl boronic acid pinacol ester: A boronic acid derivative of the spiro compound.
Uniqueness
8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
81842-08-2 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
8-methyl-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C9H14O2/c1-8-2-4-9(5-3-8)10-6-7-11-9/h2,4,8H,3,5-7H2,1H3 |
Clé InChI |
VNFHLOCJIWNANW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(C=C1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide](/img/structure/B14418553.png)

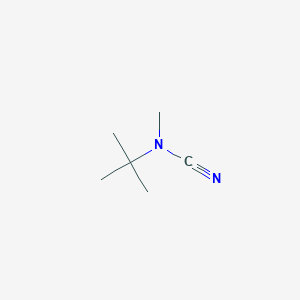

![12H-Benzo[a]phenothiazine, 9-methyl-](/img/structure/B14418579.png)


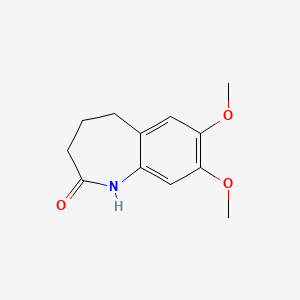
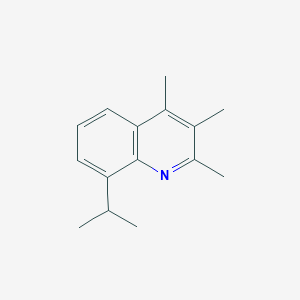
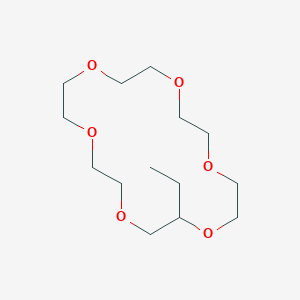
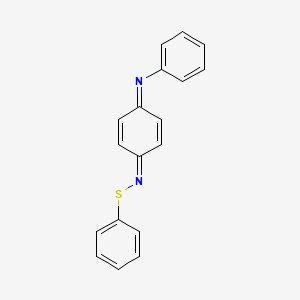
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one](/img/structure/B14418631.png)


